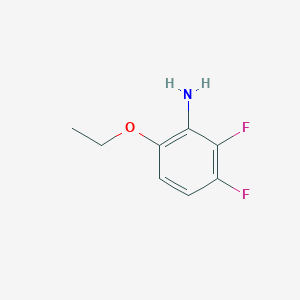![molecular formula C25H27N5O3 B2512180 9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 845648-40-0](/img/structure/B2512180.png)
9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Molecular Design
Research on similar compounds, such as the crystal structure of related tetrahydropyrimido purine derivatives, helps in understanding the molecular geometry, electronic structure, and potential reactivity of these molecules. For example, the study on the crystal structure of closely related compounds can provide insights into how modifications in the molecule structure impact its physical and chemical properties, useful for designing drugs or materials with desired characteristics (Wang et al., 2011).
Pharmacological Research
Compounds with the tetrahydropyrimido[2,1-f]purine scaffold have been investigated for their interactions with biological targets, such as adenosine receptors and monoamine oxidases, which are relevant in neurodegenerative diseases like Parkinson's and Alzheimer's. Research demonstrates that certain derivatives exhibit significant activity against these targets, highlighting the potential for the development of new therapeutics (Koch et al., 2013).
Anti-inflammatory and Analgesic Properties
Analogs of the tetrahydropyrimido purine derivatives have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. This suggests that compounds with similar structures could be explored as potential treatments for inflammation and pain-related conditions (Zygmunt et al., 2015).
Synthetic Methodologies
The synthesis of related compounds, exploring different functional groups and structural modifications, contributes to the broader understanding of synthetic strategies that could be applied to the synthesis of "9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." Such methodologies are crucial for producing these compounds in sufficient quantities for further research and development (Inada et al., 1972).
properties
IUPAC Name |
9-(4-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-16-13-28(19-9-11-20(33-4)12-10-19)24-26-22-21(29(24)14-16)23(31)30(25(32)27(22)3)15-18-8-6-5-7-17(18)2/h5-12,16H,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYSDRZISJCISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2512097.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2512098.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2512101.png)
![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)




![[(2R,5R)-5-Ethyloxolan-2-yl]methanamine](/img/structure/B2512113.png)
![N-(3-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2512115.png)
![6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B2512116.png)

